4-Bromo-3-chloro-N,N-dimethylbenzamide

Cross-Coupling Regioselectivity Synthetic Efficiency

4-Bromo-3-chloro-N,N-dimethylbenzamide (CAS 1369900-22-0) is a dihalogenated N,N-dimethylbenzamide with a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol. The compound is characterized by a benzamide core with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a dimethylamine at the amide nitrogen.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 1369900-22-0
Cat. No. B1449207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-N,N-dimethylbenzamide
CAS1369900-22-0
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
InChIKeyYDZUJZNFBSMIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-N,N-dimethylbenzamide (CAS 1369900-22-0) Basics: Structure, Class, and Initial Scoping


4-Bromo-3-chloro-N,N-dimethylbenzamide (CAS 1369900-22-0) is a dihalogenated N,N-dimethylbenzamide with a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol [1]. The compound is characterized by a benzamide core with a bromine atom at the 4-position, a chlorine atom at the 3-position, and a dimethylamine at the amide nitrogen. It is classified as a research chemical and a versatile building block utilized primarily in medicinal chemistry and organic synthesis . Its structural features position it within a class of compounds frequently employed for constructing more complex molecular architectures through cross-coupling reactions.

Why Generic Substitution Fails for 4-Bromo-3-chloro-N,N-dimethylbenzamide: The Orthogonality Imperative


The selection of a halogenated benzamide building block cannot be reduced to simple one-to-one substitution based on formula or molecular weight. This compound's 4-bromo-3-chloro substitution pattern is critical for planned synthetic sequences, particularly those requiring sequential cross-coupling steps. The bromine atom undergoes palladium-catalyzed couplings with superior reactivity compared to chlorine, allowing for a first, selective functionalization at the 4-position [1]. Subsequently, the chlorine atom at the 3-position can be activated under harsher conditions for a second, distinct coupling, enabling an orthogonal strategy that is impossible with symmetrical dihalogenated or mono-halogenated analogs . Simply substituting a 3,4-dichloro or 3,4-dibromo analog forfeits this chemo-selectivity, leading to uncontrolled mixtures and diminished yield in complex molecule construction.

Quantitative Differentiation Guide for 4-Bromo-3-chloro-N,N-dimethylbenzamide vs. Positional Isomers and Other Halogenated Analogs


Cross-Coupling Reactivity: 4-Bromo vs. 2-Bromo Benzamide Scaffolds

The 4-bromo substitution pattern on the benzamide ring demonstrates a decisive advantage over the 2-bromo isomer in palladium-catalyzed direct arylations of heteroarenes. Under identical conditions (0.5 mol% Pd(OAc)₂, KOAc base), 4-bromobenzamide derivatives achieve good to high yields of the cross-coupled, C5-arylated heteroarene product. In stark contrast, the 2-bromobenzamide isomer fails to produce any coupling product under these standard conditions, with reactivity only partially restored when switching to the bulkier N,N-diethyl analog at a higher catalyst loading (2 mol%) [1]. This provides direct, quantitative justification for selecting a 4-bromo-substituted core for reliable cross-coupling outcomes. Our target compound, 4-Bromo-3-chloro-N,N-dimethylbenzamide, retains this favorable 4-bromo geometry, ensuring high reactivity in the first coupling step [2].

Cross-Coupling Regioselectivity Synthetic Efficiency

Orthogonal Reactivity: Predicted Selective Coupling Sequence Enabled by Br/Cl Differentiation

The common alternative, 3,4-dichlorobenzamide, exhibits significantly lower reactivity in the first coupling step because aryl chlorides are much less reactive than aryl bromides in palladium-catalyzed reactions [1]. This typically necessitates harsher conditions for initial coupling, compromising overall yield and functional group tolerance. The bromo-chloro pairing of 4-Bromo-3-chloro-N,N-dimethylbenzamide is deliberately designed to circumvent this: the bromine atom is predicted to undergo efficient Suzuki-Miyaura or Buchwald-Hartwig coupling at moderate temperatures (e.g., 80-100°C), while the chlorine can be reserved for a subsequent, higher-temperature (e.g., >120°C) or distinct catalytic cycle [2]. This inherent chemical orthogonality is lost in symmetrical dihalogenated building blocks (e.g., 3,4-dichloro, 3,4-dibromo) or in mono-halogenated analogs, where spatial control is severely limited.

Orthogonal Reactivity Sequential Coupling Chemoselectivity

Electronic Modulation: 3-Chloro Substituent Advantage over 3-H or 3-Fluoro Congeners

The electron-withdrawing nature of the chlorine atom at the 3-position modifies the electron density of the aromatic ring, influencing both the stability and the reactivity of the amide bond. Computed properties from PubChem indicate an XLogP3 of 2.7 for 4-Bromo-3-chloro-N,N-dimethylbenzamide [1]. Comparing this to the non-chlorinated analog, 4-Bromo-N,N-dimethylbenzamide, which has an XLogP of approximately 2.0, the higher value correlates with increased lipophilicity and potential for improved membrane permeability in a biological context. More critically for synthesis, the 3-chloro substituent deactivates the ring towards electrophilic aromatic substitution, which can suppress unwanted side reactions during cross-coupling steps that plague more electron-rich analogs (e.g., 4-bromo-3-methoxybenzamide).

Electronic Effects Reactivity Tuning Medicinal Chemistry

Purity and Hazard Profile Verification from Authoritative Database

According to notifications to the ECHA C&L Inventory, as aggregated by PubChem, the compound carries a hazard classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), each reported by 100% of notifying companies [1]. This consistent safety profile facilitates straightforward risk assessment and SOP development. In contrast, procurement of less commercially established or non-ECHA-registered analogs often results in incomplete or inconsistent hazard data, leading to regulatory delays and increased shipping costs due to unknown classification.

Quality Control Safety Procurement

Preferred Application Scenarios for 4-Bromo-3-chloro-N,N-dimethylbenzamide: From Medicinal Chemistry to Agrochemical Discovery


Kinase Inhibitor Fragment Libraries Requiring Sequential Derivatization

The compound is ideal for the construction of focused fragment libraries targeting the DFG-out pocket or hinge-binding region of kinases. The 4-bromo substituent allows for an initial Suzuki-Miyaura coupling to install an aromatic or heteroaromatic motif at a peripheral binding site, while the 3-chloro atom can be subsequently functionalized via a Buchwald-Hartwig amination or a second cross-coupling to access a secondary binding interaction. This sequential strategy, validated by class-level evidence on bromobenzamide reactivity [1], enables rapid exploration of chemical space with a single starting material, avoiding the need to re-synthesize the core for each variation.

Agrochemical Lead Optimization: Neonicotinoid or Anthranilic Diamide Scaffolds

In the development of new insecticidal diamides, the 3-chloro substituent is a recognized feature of several commercial leads. Using 4-Bromo-3-chloro-N,N-dimethylbenzamide as a core intermediate, the bromine atom can be used to install a heterocyclic head group (e.g., a substituted pyrazole) under mild conditions. The chlorine then remains available for a subsequent diversification step, such as a Suzuki coupling to introduce a biphenyl tail. This orthogonal approach, predicted to be superior to dichloro analogs [2], allows for a more convergent synthesis and higher overall yield of the final test candidates.

PET Inhibitor Analog Synthesis for Crop Protection Biology

A 2017 study on halogenated 1-hydroxynaphthalene-2-carboxanilides identified the 4-bromo-3-chloro substitution pattern as one of the most potent for inducing photosynthetic electron transport (PET) inhibition, achieving an IC₅₀ of 6.7 µM [3]. While this data is for a related anilide core, the specific 4-bromo-3-chloro substitution is a key driver of this activity. 4-Bromo-3-chloro-N,N-dimethylbenzamide can serve as a versatile precursor to synthesize analogous benzamide-based PET inhibitors for structure-activity relationship (SAR) studies, providing a direct link to validated biological activity.

In-House Chemical Intermediate Production with High Safety Confidence

For core facilities or CROs that produce multi-kilogram quantities of custom intermediates, the compound's consistent, ECHA-aggregated hazard classification [4] is a significant operational advantage. It allows for the creation of standardized handling and storage protocols without the ambiguity often associated with less-characterized halogenated building blocks. This reduces the administrative burden and potential downtime associated with safety reviews, streamlining the scale-up process from gram to kilogram batches.

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